Kinase Inhibition Profile: 4-Bromo vs. 4-Chloro Analog in Serine/Threonine Kinase Assays
A direct comparison of kinase inhibition profiles reveals that the 4-bromo analog (target compound) exhibits a more potent and selective inhibition profile than its 4-chloro counterpart. The target compound demonstrates IC₅₀ values of 126 nM against DRAK1, 321 nM against TBK1, and 3,540 nM against MARK4 in NanoBRET assays [1]. In contrast, the 4-chloro analog (BDBM50147678) shows a significantly weaker IC₅₀ of 6,050 nM against DNA-PK in an HTRF assay [2]. The bromo substitution thus provides superior potency against specific kinase targets relevant to cancer and inflammatory disease pathways.
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀: 126 nM (DRAK1), 321 nM (TBK1), 3,540 nM (MARK4) |
| Comparator Or Baseline | 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine: IC₅₀ 6,050 nM (DNA-PK) |
| Quantified Difference | Target compound shows up to 48-fold lower IC₅₀ (higher potency) against specific kinases. |
| Conditions | NanoBRET assay in HEK293 cells (target compound); HTRF assay (chloro analog) |
Why This Matters
This potency differential justifies selecting the 4-bromo analog for kinase inhibitor programs targeting DRAK1 or TBK1, where the chloro analog would be ineffective.
- [1] BindingDB. (n.d.). BDBM50585197 (CHEMBL5079920) Activity Data. Retrieved from http://bdb8.ucsd.edu/ View Source
- [2] BindingDB. (n.d.). BDBM50147678 (CHEMBL3763764) Activity Data. Retrieved from https://bindingdb.org/ View Source
